
Decanoic acid, 2-hydroxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid, 2-hydroxyethyl ester: is an organic compound with the molecular formula C12H24O3. It is an ester formed from decanoic acid and 2-hydroxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize decanoic acid, 2-hydroxyethyl ester is through the esterification of decanoic acid with 2-hydroxyethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of decanoic acid esters with 2-hydroxyethanol. This process can be catalyzed by both acidic and basic catalysts, depending on the desired reaction conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Decanoic acid, 2-hydroxyethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of decanoic acid and 2-hydroxyethanol.
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol group, forming decanoic acid, 2-hydroxyethyl alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Decanoic acid and 2-hydroxyethanol.
Oxidation: Various oxidation products depending on the conditions.
Reduction: Decanoic acid, 2-hydroxyethyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other esters and compounds.
- Employed in the study of esterification and transesterification reactions.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in metabolic pathways involving fatty acids.
Medicine:
- Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry:
- Used in the production of surfactants and emulsifiers.
- Employed in the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of decanoic acid, 2-hydroxyethyl ester involves its hydrolysis to release decanoic acid and 2-hydroxyethanol. Decanoic acid can interact with various molecular targets, including enzymes and receptors involved in fatty acid metabolism. The ester linkage allows for controlled release of these active components, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Decanoic acid, ethyl ester: Similar in structure but with an ethyl group instead of a 2-hydroxyethyl group.
Decanoic acid, 2-ethylhexyl ester: Another ester of decanoic acid with a different alcohol component.
Decanoic acid, methyl ester: Contains a methyl group instead of a 2-hydroxyethyl group.
Uniqueness: Decanoic acid, 2-hydroxyethyl ester is unique due to the presence of the 2-hydroxyethyl group, which imparts different chemical and physical properties compared to other esters of decanoic acid. This makes it suitable for specific applications where controlled hydrolysis and release of active components are desired.
Eigenschaften
CAS-Nummer |
16179-41-2 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
2-hydroxyethyl decanoate |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-12(14)15-11-10-13/h13H,2-11H2,1H3 |
InChI-Schlüssel |
IGPIBLIHYRGADN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCO |
Verwandte CAS-Nummern |
61596-57-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3-Methylphenyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12323762.png)
![5-methyl-4-oxo-1H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12323770.png)
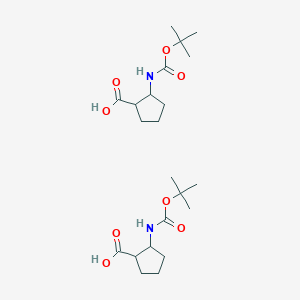
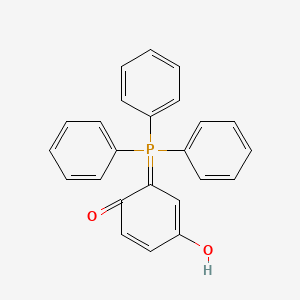
![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)

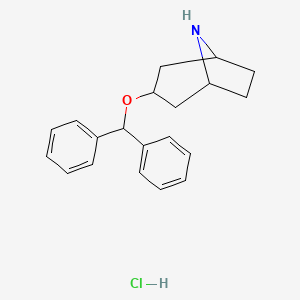

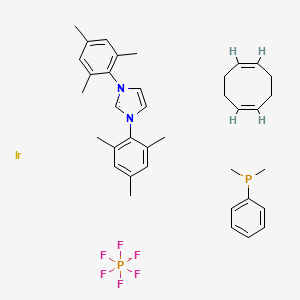
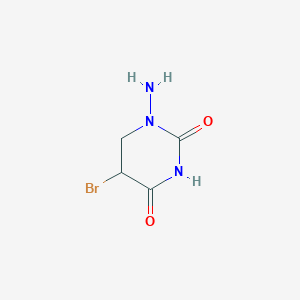
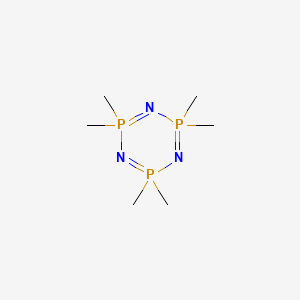
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
